2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Medicinal chemistry Fragment-based drug design ADME optimization

2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) is a C7H14N2O2 piperazine derivative that combines an unsubstituted piperazine ring with a 2-hydroxypropanoyl side-chain, producing a secondary amine handle, a chiral alcohol, and a tertiary amide carbonyl in a single scaffold. With a molecular weight of 158.20 g·mol⁻¹, a computed XLogP3 of -1.2, and a topological polar surface area of 52.6 Ų, the compound occupies a hydrophilic yet membrane-permeable region of chemical space that is prized in fragment-based drug discovery and lead optimization.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 100500-89-8
Cat. No. B025165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(piperazin-1-yl)propan-1-one
CAS100500-89-8
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCNCC1)O
InChIInChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3
InChIKeyJQRBBKFUEZDIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) – A Chiral α-Hydroxy-Piperazine Synthon for Precision Medicinal Chemistry


2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) is a C7H14N2O2 piperazine derivative that combines an unsubstituted piperazine ring with a 2-hydroxypropanoyl side-chain, producing a secondary amine handle, a chiral alcohol, and a tertiary amide carbonyl in a single scaffold [1]. With a molecular weight of 158.20 g·mol⁻¹, a computed XLogP3 of -1.2, and a topological polar surface area of 52.6 Ų, the compound occupies a hydrophilic yet membrane-permeable region of chemical space that is prized in fragment-based drug discovery and lead optimization .

Why 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Cannot Be Replaced by Superficially Similar Piperazine Synthons


Piperazine building blocks that lack the α-hydroxycarbonyl motif—such as 1-(2-hydroxyethyl)piperazine or simple N-alkylpiperazines—fail to reproduce the target compound's combination of a chiral hydrogen-bond-donating alcohol, a metabolically stable tertiary amide, and a well-defined logP near -1.2 [1]. Even the des-methyl analogue 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4) shifts the XLogP3 to -1.6 and eliminates the stereogenic center, which can alter target binding, solubility, and downstream synthetic versatility [2]. The quantitative differences detailed in Section 3 demonstrate that selecting a generic replacement risks compromising lead-like properties and synthetic utility.

Head-to-Head Comparative Evidence for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Versus Its Closest Piperazine Analogs


LogP Advantage: 0.4-Log-Unit Higher Lipophilicity Than the Des-Methyl Ethanone Analog

2-Hydroxy-1-(piperazin-1-yl)propan-1-one exhibits a computed XLogP3 of -1.2, whereas its closest achiral analog, 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4), shows an XLogP3 of -1.6 [1][2]. This +0.4 log-unit increase reflects the incremental lipophilicity imparted by the methyl substituent on the α-hydroxy carbon and places the target compound squarely within the Rule-of-Five (Ro5) logP sweet spot of -1 to 3 preferred for oral bioavailability, while the des-methyl comparator falls more deeply into the hydrophilic territory that often limits passive membrane permeability [1].

Medicinal chemistry Fragment-based drug design ADME optimization

Chiral Center Enables Enantioselective Synthesis and Biological Discrimination

The target compound contains a stereogenic center at the α-hydroxy carbon adjacent to the carbonyl, yielding racemic (RS)-2-hydroxy-1-(piperazin-1-yl)propan-1-one [1]. By contrast, 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4) is achiral, and 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) lacks a carbonyl entirely, eliminating the ability to explore stereochemistry-dependent pharmacology [2][3]. The enantiopure (S)-enantiomer is also commercially available (CAS 1401334-41-5), permitting direct procurement of a defined stereoisomer for structure-activity relationship (SAR) studies without in-house chiral separation .

Asymmetric synthesis Chiral resolution Pharmacological stereochemistry

Aqueous Solubility Advantage: Calculated Solubility of 1000 g·L⁻¹ Outperforms Heavier Piperazine Conjugates

The target compound has a calculated aqueous solubility of 1000 g·L⁻¹ (25 °C) based on ACD/Labs V11.02 . While this is a computed value and not experimentally determined, it significantly exceeds the solubility of many N-functionalized piperazines bearing aromatic or lipophilic groups that are often employed as alternatives in medicinal chemistry. The combination of low molecular weight (158.20 g·mol⁻¹) and high calculated solubility renders the compound particularly suitable for high-concentration biochemical assays and fragment screening campaigns where DMSO stock concentration limitations can confound hit identification [1].

Solubility Formulation science High-throughput screening

Hydrogen-Bonding Profile Retains Key Pharmacophoric Features While Minimising Rotatable Bonds

The target compound presents 2 hydrogen-bond donors (one alcohol, one secondary amine) and 3 hydrogen-bond acceptors (amide carbonyl, alcohol oxygen, piperazine nitrogen), resulting in a calculated topological polar surface area (TPSA) of 52.6 Ų [1]. By comparison, 1-(2-hydroxyethyl)piperazine offers only 1 H-bond donor and 2 acceptors, and its TPSA of 35.1 Ų is substantially lower, potentially reducing aqueous solubility but also limiting specific polar interactions with biological targets [2]. Importantly, the target compound maintains only 1 rotatable bond, contributing to a favourable entropic profile upon binding relative to more flexible piperazine derivatives that can incur a greater conformational entropy penalty [1].

Molecular recognition Ligand efficiency Drug-likeness

Procurement-Driven Application Scenarios Where 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Outperforms Analogs


Fragment Library Enrichment for Chiral Fragment-Based Drug Discovery

Fragment libraries that lack stereochemistry are systematically disadvantaged in exploring three-dimensional binding space. The target compound's single stereogenic center, combined with its favourable logP (-1.2) and high aqueous solubility (calculated 1000 g·L⁻¹), makes it a strong candidate for inclusion in chiral fragment collections aimed at challenging targets such as protein-protein interactions or allosteric kinase pockets [1]. Procurement of both racemate and enantiopure (S)-form allows parallel screening to rapidly assess stereochemical discrimination by the target protein.

Synthetic Intermediate for HIV-1 RT and Anticancer Piperazine Derivatives

Piperazine derivatives incorporating a hydroxypropanoyl motif have been explored as inhibitors of HIV-1 reverse transcriptase and as modulators of phosphoinositide 3-kinase (PI3K) pathways in oncology [1]. The target compound's free secondary amine enables direct coupling to carboxylic acid-containing warheads or elaboration via reductive amination, while the tertiary amide is metabolically more stable than ester or secondary amide alternatives, an attribute that is critical for in vivo proof-of-concept studies .

Physicochemical Standard for Calibrating Chromatographic and Solubility Assays

With a calculated logP of -1.2, a molecular weight of 158.20 g·mol⁻¹, and a TPSA of 52.6 Ų, the target compound occupies a well-defined region of chemical space that can serve as a retention-time or solubility standard in high-throughput ADME panels [1]. Its high calculated aqueous solubility (1000 g·L⁻¹) makes it suitable as an internal standard for validating nephelometric or UV-based solubility measurements across academic and contract research organization (CRO) laboratories .

Enantioselective Synthesis Platform for Chiral Piperazine-Containing APIs

The availability of both racemic and (S)-enantiomer forms of the target compound enables its use as a starting material for asymmetric synthesis of active pharmaceutical ingredients (APIs) that require a chiral piperazine core [1]. The α-hydroxycarbonyl moiety can be selectively reduced, alkylated, or oxidised to generate diverse chiral building blocks without racemisation, a synthetic flexibility not shared by achiral or reduced analogues.

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